C17H19ClO
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Overview
Description
. This compound is a phenolic derivative, characterized by the presence of a sec-butyl group and a chlorobenzyl group attached to the phenol ring. It has a molecular weight of 274.785 Da and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-sec-Butyl-2-(4-chlorobenzyl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-sec-Butyl-2-(4-chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-sec-Butyl-2-(4-chlorobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its phenolic structure which is known to exhibit biological activity.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 4-sec-Butyl-2-(4-chlorobenzyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The chlorobenzyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
- 4-tert-Butyl-3’-chlorobenzhydrol
- 4-(3-chloro-1-phenoxypropyl)-1,2-dimethylbenzene
- 4-(1-Adamantyl)benzoic acid chloride
Comparison: 4-sec-Butyl-2-(4-chlorobenzyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the sec-butyl and chlorobenzyl groups .
Biological Activity
C17H19ClO, commonly known as a chlorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a chlorinated phenyl group, which is significant for its biological interactions. The presence of chlorine enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Case Study: MCF-7 Cell Line
A recent study evaluated the effects of this compound on MCF-7 cells:
- Concentration Range : 1-50 µM
- Observation Period : 24 hours
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 25 |
This evidence supports the potential use of this compound as a therapeutic agent in cancer treatment .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's, the compound demonstrated the ability to reduce neuroinflammation and oxidative stress.
The neuroprotective effects are attributed to:
- Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Reduction in lipid peroxidation levels.
- Enhancement of antioxidant enzyme activity (e.g., superoxide dismutase).
Properties
Molecular Formula |
C17H19ClO |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C17H19ClO/c1-10-14-9-15(17(14,2)3)13(16(10)19)8-11-4-6-12(18)7-5-11/h4-8,10,14-15H,9H2,1-3H3/b13-8+ |
InChI Key |
PXJGEAZXDDGPDF-MDWZMJQESA-N |
Isomeric SMILES |
CC1C2CC(C2(C)C)/C(=C\C3=CC=C(C=C3)Cl)/C1=O |
Canonical SMILES |
CC1C2CC(C2(C)C)C(=CC3=CC=C(C=C3)Cl)C1=O |
Origin of Product |
United States |
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